6-氟-2-甲基喹唑啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

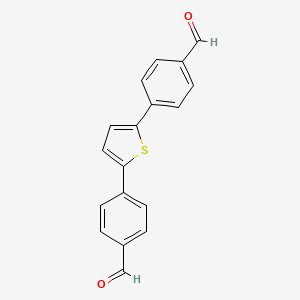

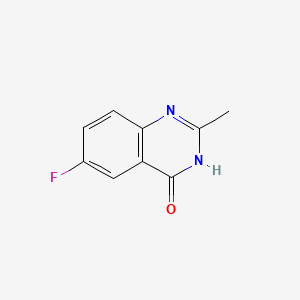

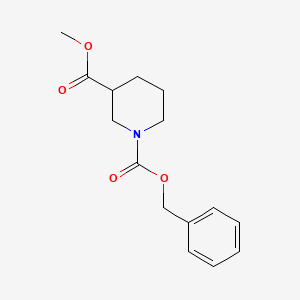

“6-Fluoro-2-methylquinazolin-4-ol” is a synthetic compound with the molecular formula C9H7FN2O and a molecular weight of 178.166. It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Fluoro-2-methylquinazolin-4-ol”, often involves the condensation of a suitable precursor in the presence of a base and catalyst . The resulting reaction mixture is then purified by recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-methylquinazolin-4-ol” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a fluorine atom and a methyl group attached to the quinoline core .

Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Physical And Chemical Properties Analysis

“6-Fluoro-2-methylquinazolin-4-ol” is a yellow crystalline powder with a molecular weight of 178.16 g/mol. It is slightly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and DMSO.

科学研究应用

电氧化系统处理

6-氟-2-甲基喹唑啉-4-醇可能用于电氧化系统处理多氟烷基物质 (PFAS)。 PFAS 构成了重大挑战,各种处理技术已被用于从水中消除 PFAS,取得了相当大的成功 . 电化学氧化 (EO) 技术是最有前景的技术之一 .

抗菌和生物膜抑制

喹唑啉-4-酮是 6-氟-2-甲基喹唑啉-4-醇所属的一类化合物,合成这类化合物的目的是克服危及生命的抗生素耐药现象 . 其中一些化合物对人类细胞系具有安全特性,并表现出广谱抗菌活性 . 此外,一些化合物还显示出抑制绿脓杆菌生物膜形成的能力 .

抗毒力剂

类似于 6-氟-2-甲基喹唑啉-4-醇的化合物已被发现可以在不影响细菌生长的低浓度下降低毒力因子 . 这表明它们作为抗毒力剂具有良好的前景,与传统抗生素相比,它们更容易引起细菌耐药性 .

群体感应抑制剂

一些喹唑啉-4-酮已显示出作为针对绿脓杆菌的群体感应抑制剂的潜力 . 群体感应是一种干扰细菌群体感应系统的策略,群体感应系统调节生物膜形成和其他毒力因子 .

安全和危害

生化分析

Biochemical Properties

6-Fluoro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions. It interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase), inhibiting their activity . The nature of these interactions is competitive, meaning 6-Fluoro-2-methylquinazolin-4-ol competes with the substrate for the active site of the enzyme .

Molecular Mechanism

The molecular mechanism of 6-Fluoro-2-methylquinazolin-4-ol involves binding interactions with biomolecules and changes in gene expression. It has been observed to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms

属性

IUPAC Name |

6-fluoro-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNYJURDZUDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674257 |

Source

|

| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194473-04-6 |

Source

|

| Record name | 6-Fluoro-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194473-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)

![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)